3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1019105-08-8
VCID: VC8193272
InChI: InChI=1S/C17H26N6O2S/c1-4-5-12-26(24,25)22-10-8-21(9-11-22)16-6-7-17(19-18-16)23-15(3)13-14(2)20-23/h6-7,13H,4-5,8-12H2,1-3H3
SMILES: CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Molecular Formula: C17H26N6O2S
Molecular Weight: 378.5 g/mol

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019105-08-8

Cat. No.: VC8193272

Molecular Formula: C17H26N6O2S

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - 1019105-08-8

Specification

CAS No. 1019105-08-8
Molecular Formula C17H26N6O2S
Molecular Weight 378.5 g/mol
IUPAC Name 3-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C17H26N6O2S/c1-4-5-12-26(24,25)22-10-8-21(9-11-22)16-6-7-17(19-18-16)23-15(3)13-14(2)20-23/h6-7,13H,4-5,8-12H2,1-3H3
Standard InChI Key LWCGJOMZPZNIKT-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Canonical SMILES CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name of the compound is 3-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflecting its intricate heterocyclic architecture . Its molecular formula, C₁₇H₂₆N₆O₂S, corresponds to a molecular weight of 378.5 g/mol . The structure comprises three distinct moieties:

  • A pyridazine core substituted at positions 3 and 6.

  • A piperazine ring functionalized with a butylsulfonyl group.

  • A 3,5-dimethylpyrazole unit linked to the pyridazine scaffold.

The canonical SMILES representation, CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C, provides a machine-readable description of its connectivity.

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain unpublished, computational models predict moderate hydrophobicity due to the butylsulfonyl and pyrazole groups. The sulfonyl group enhances polarity, potentially improving aqueous solubility compared to unmodified piperazine derivatives.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1019105-08-8
Molecular FormulaC₁₇H₂₆N₆O₂S
Molecular Weight378.5 g/mol
SMILESCCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via sequential nucleophilic substitutions on the pyridazine ring. A representative route involves:

  • Functionalization of pyridazine at position 6 with 3,5-dimethylpyrazole under basic conditions.

  • Sulfonylation of piperazine using butylsulfonyl chloride.

  • Coupling reactions to attach the sulfonylated piperazine to position 3 of pyridazine.

Notably, bromination and phosphorylation steps similar to those in related pyridazine syntheses (e.g., 6-(p-chlorophenyl)-3-chloropyridazine) may optimize intermediate reactivity.

Biological Activity and Mechanistic Insights

Comparative Analysis with Analogues

Compared to 6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl triazolo[4,3-b]pyridazine (CID 53093165) , this compound replaces the benzylpiperidine group with a sulfonylated piperazine, potentially reducing blood-brain barrier penetration but improving metabolic stability.

Applications and Future Directions

Drug Discovery Prospects

The compound’s balanced lipophilicity (clogP ≈ 2.8) and molecular weight (<500 Da) align with Lipinski’s rules for oral bioavailability. Preliminary studies suggest utility as:

  • A kinase inhibitor scaffold for oncology targets.

  • A GPCR modulator for neurological disorders.

Challenges and Optimization

Key limitations include:

  • Uncharacterized in vitro ADMET profiles.

  • Lack of crystal structures for target engagement studies.

Future work should prioritize structure-activity relationship (SAR) studies to refine selectivity and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator